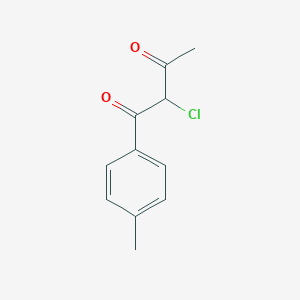
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is an organic compound with the molecular formula C10H14O3. This compound is characterized by a cyclopentene ring substituted with a carboxylic acid ester group, a dimethyl group, and a ketone group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester can be synthesized through several methods. One common method involves the reaction of cyclopentene with carbon monoxide and methanol in the presence of a palladium catalyst.
Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrocarboxylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but lacking the ester and ketone groups.
1-Cyclopentene-1-carboxylic acid: Similar structure but without the dimethyl and ketone substitutions.
Methyl cyclopentanecarboxylate: A related ester compound with a cyclopentane ring.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is unique due to the presence of both the ester and ketone functional groups on the cyclopentene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Propriétés
| 86576-36-5 | |
Formule moléculaire |
C9H12O3 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
methyl 3,3-dimethyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h4H,5H2,1-3H3 |
Clé InChI |
HFGCWCDEYXAAQR-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)C(=C1)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Propynal, 3-[4-(dimethylamino)phenyl]-](/img/structure/B14423569.png)
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
